N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound with a unique structure that includes morpholine, thiophene, and oxalamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of morpholine with thiophene-3-carboxaldehyde to form an intermediate, which is then reacted with phenethylamine and oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Primary or secondary amines from the oxalamide group.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide has diverse applications in scientific research:
Chemistry: Used as a catalyst or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in manufacturing processes to improve product quality and efficiency
Mechanism of Action
The mechanism of action of N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, influencing their function. The oxalamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-cyclopropyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N1-(2-morpholino-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-19(21-8-6-16-4-2-1-3-5-16)20(25)22-14-18(17-7-13-27-15-17)23-9-11-26-12-10-23/h1-5,7,13,15,18H,6,8-12,14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPTOSFEXXVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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